1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold in Advanced Chemical Biology and Design
The 1H-pyrazolo[3,4-b]pyridine core is considered a "privileged scaffold" in drug discovery. researchgate.net This term refers to molecular frameworks that are able to bind to multiple biological targets, often with high affinity. The arrangement of nitrogen atoms in the scaffold allows for a variety of hydrogen bonding interactions, while the fused aromatic system provides a rigid platform for the spatial orientation of functional groups.
Derivatives of this scaffold have been investigated for a broad spectrum of pharmacological activities, including their potential as:
Anticancer agents researchgate.net
Antiviral and antibacterial agents
Anti-inflammatory drugs researchgate.net
Inhibitors of various kinases, which are crucial enzymes in cell signaling pathways nih.gov
The structural versatility of the 1H-pyrazolo[3,4-b]pyridine system allows for systematic modifications at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target. This adaptability makes it a valuable tool in the design of novel therapeutic agents.
Historical Context of Pyrazolo[3,4-b]pyridine Core Synthesis and Early Explorations
The exploration of the pyrazolo[3,4-b]pyridine ring system dates back over a century. One of the earliest syntheses was reported in 1908 by Ortoleva, who synthesized a monosubstituted derivative. mdpi.com A few years later, in 1911, Bülow reported the synthesis of N-phenyl-3-methyl substituted derivatives. mdpi.com
Early synthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two main approaches:
Building the pyridine (B92270) ring onto a pre-existing pyrazole (B372694): This is a common and widely used strategy. nih.gov It often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to form the fused pyridine ring.
Constructing the pyrazole ring onto a pre-formed pyridine: This approach typically starts with a substituted pyridine, such as a 2-halopyridine with a suitable functional group at the 3-position (e.g., a nitrile or a carbonyl group). nih.gov Reaction with hydrazine (B178648) or a substituted hydrazine then leads to the formation of the fused pyrazole ring.
These foundational synthetic methods have been refined and expanded over the decades, with the development of more efficient and regioselective reactions, including multi-component reactions that allow for the rapid assembly of complex pyrazolo[3,4-b]pyridine derivatives. nih.gov
Overview of Current Research Trajectories for 1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine and Related Analogs
Direct research specifically focused on this compound is limited in the publicly available scientific literature. However, the research trajectories for closely related N1-alkylated and 5-amino substituted pyrazolo[3,4-b]pyridines provide strong indications of its potential areas of investigation.
The introduction of an alkyl group, such as a propyl group, at the N1 position of the pyrazole ring is a common strategy to modulate the physicochemical properties of the molecule, including its solubility, lipophilicity, and metabolic stability. These factors are critical for the development of orally bioavailable drugs. For instance, a related compound, 1-(2-Methylpropyl)-1H-pyrazolo[3,4-b]pyridin-5-amine, is commercially available, suggesting its use in screening libraries for drug discovery. bldpharm.com
Research on analogous compounds is often centered on their application as kinase inhibitors. The 5-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding site of many kinases. The N1-substituent, in this case, the propyl group, would likely be directed towards the solvent-exposed region of the binding pocket, where it can be modified to enhance potency and selectivity.
Data Tables
Due to the limited availability of specific research data for this compound, the following tables present data for the parent compound, 1H-pyrazolo[3,4-b]pyridin-5-amine , to provide a foundational understanding of the core structure.
Table 1: Physicochemical Properties of 1H-Pyrazolo[3,4-b]pyridin-5-amine
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | nih.gov |
| Molecular Weight | 134.14 g/mol | nih.gov |
| XLogP3 | 0.1 | nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Table 2: Compound Identifiers for 1H-Pyrazolo[3,4-b]pyridin-5-amine
| Identifier | Value |
| IUPAC Name | 1H-pyrazolo[3,4-b]pyridin-5-amine |
| CAS Number | 942185-01-5 |
| PubChem CID | 46192922 |
| InChI | InChI=1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10) |
| SMILES | C1=C2C=NNC2=NC=C1N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
1-propylpyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C9H12N4/c1-2-3-13-9-7(5-12-13)4-8(10)6-11-9/h4-6H,2-3,10H2,1H3 |
InChI Key |
YSJWIWRTFWXGGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=NC=C(C=C2C=N1)N |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Mechanistic Investigations
Detailed Reaction Pathways for Key Synthetic Transformations
The synthesis of the 1H-pyrazolo[3,4-b]pyridine ring system is primarily accomplished by constructing a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core. cdnsciencepub.com This typically involves the reaction of a nucleophilic aminopyrazole, such as a 1-propyl-5-aminopyrazole derivative, with various biselectrophilic partners.
Condensation with α,β-Unsaturated Ketones: A prevalent method involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone. nih.govmdpi.com The proposed mechanism begins with a Michael addition. The most nucleophilic carbon atom of the pyrazole ring (the sp² carbon in the β position to the amino group) attacks the β-carbon of the unsaturated ketone. nih.govmdpi.com Subsequently, the exocyclic amino group of the pyrazole attacks the carbonyl carbon of the Michael acceptor, forming a hydroxyl group. The final 1H-pyrazolo[3,4-b]pyridine is formed following the elimination of a water molecule and subsequent spontaneous oxidation. nih.govmdpi.com
Three-Component Reactions: Efficient one-pot, three-component reactions are also widely employed. mdpi.com These reactions typically involve a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group (like a ketone). nih.govmdpi.com The mechanism commences with the formation of a 1,3-CCC-biselectrophile. This occurs through a carbonyl condensation between the aldehyde and the α-carbon of the ketone, followed by water elimination to form an α,β-unsaturated compound in situ. nih.gov The subsequent steps mirror the Michael addition pathway, where the aminopyrazole undergoes a Michael addition to the newly formed unsaturated system, followed by intramolecular cyclization and oxidation to yield the pyrazolo[3,4-b]pyridine core. nih.govmdpi.com
The Gould-Jacobs Reaction: The Gould-Jacobs reaction offers another route to this heterocyclic system. nih.govmdpi.com In this pathway, a 3-aminopyrazole (B16455) derivative reacts with diethyl 2-(ethoxymethylene)malonate. The reaction is initiated by the nucleophilic attack of the pyrazole's amino group on the enol ether, leading to the elimination of ethanol. nih.gov This is followed by a thermal cyclization via nucleophilic attack on one of the ester groups, again eliminating ethanol, to form a pyrazolo[3,4-b]pyridone intermediate. nih.govmdpi.com For syntheses targeting chloro-substituted derivatives, this intermediate can be treated with reagents like phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloro-1H-pyrazolo[3,4-b]pyridine. nih.gov
Cascade Cyclization with Alkynyl Aldehydes: A more recent approach involves a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method can be catalyzed by various agents like silver, iodine, or N-bromosuccinimide (NBS) to activate the carbon-carbon triple bond, leading to the formation of diversified pyrazolo[3,4-b]pyridine frameworks. nih.gov
Identification and Role of Intermediate Species in Pyrazolo[3,4-b]pyridine Formation
The identification of transient species has been crucial for substantiating the proposed reaction mechanisms.
In the reaction between 5-aminopyrazoles and α,β-unsaturated ketones, the initial Michael adduct is the key intermediate. nih.gov Although often transient and proceeding directly to cyclization, its formation dictates the ultimate regiochemistry of the pyridine ring.
For syntheses starting from substituted pyridines, such as the reaction of 2-chloro-3-cyanopyridine (B134404) with hydrazines, studies suggest that the reaction proceeds through an open-chain species . cdnsciencepub.com The reaction can follow two potential pathways: an initial nucleophilic substitution of the chlorine atom followed by intramolecular attack on the cyano group, or an initial addition to the cyano group forming an amidrazone moiety, which then displaces the halogen. cdnsciencepub.com Evidence points to the open-chain species being a definitive intermediate under the typical reaction conditions. cdnsciencepub.com
In the cascade cyclization of 5-aminopyrazoles with alkynyl aldehydes, control experiments have successfully identified key intermediates. For the reaction between 1-phenyl-3-methyl-1H-pyrazol-5-amine (1a) and 3-phenylpropiolaldehyde (2a), an intermediate (designated as 3a') was isolated and confirmed by TLC-MS, LC-HRMS, and NMR analysis. nih.gov It was demonstrated that this isolated intermediate could be converted into the final pyrazolo[3,4-b]pyridine product under standard reaction conditions, confirming its role in the reaction pathway. nih.gov
The table below summarizes key intermediates in various synthetic routes.
| Synthetic Route | Key Intermediate(s) | Role of Intermediate |
| 5-Aminopyrazole + α,β-Unsaturated Ketone | Michael Adduct | Precursor to intramolecular cyclization; determines regiochemistry. nih.gov |
| 2-Chloro-3-cyanopyridine + Hydrazine (B178648) | Open-chain species (e.g., amidrazone) | Precursor to intramolecular cyclization to form the pyrazole ring. cdnsciencepub.com |
| Gould-Jacobs Reaction | Enol ether substitution product; 4-hydroxypyrazolo[3,4-b]pyridine | Initial product of condensation; cyclized precursor before optional chlorination. nih.gov |
| 5-Aminopyrazole + Alkynyl Aldehyde | Non-cyclized adduct (e.g., intermediate 3a') | Confirmed precursor to the final product via cascade 6-endo-dig cyclization. nih.gov |
Kinetic and Thermodynamic Analyses of Reaction Progress
While detailed quantitative kinetic and thermodynamic studies for the synthesis of 1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine are not extensively documented in the literature, several qualitative and semi-quantitative analyses provide insight into the reaction progress.
Thermodynamic Considerations: A key thermodynamic aspect of the pyrazolo[3,4-b]pyridine system is the relative stability of its tautomers. For derivatives unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and the 2H-isomers. mdpi.com Theoretical calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 37.03 kJ/mol (nearly 9 kcal/mol). mdpi.com This considerable energy difference indicates that the 1H-tautomer, as seen in this compound, is the overwhelmingly predominant and thermodynamically favored form.
Kinetic Control and Regioselectivity: The regioselectivity of the pyridine ring formation is often under kinetic control, particularly when using unsymmetrical reagents. For instance, in the condensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds, the final substitution pattern depends on the relative electrophilicity of the two carbonyl groups. mdpi.com It has been observed that the more electrophilic carbonyl group reacts first. mdpi.com For example, using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl (CF₃) group is more electrophilic. The reaction proceeds such that the CF₃ group ultimately resides at the C4 position of the pyrazolo[3,4-b]pyridine ring, indicating that the initial attack occurs at the more reactive carbonyl site, followed by cyclization involving the pyrazole's amino group. mdpi.com This demonstrates that the reaction pathway is governed by kinetic factors that favor one regioisomeric product over the other.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For pyrazolo[3,4-b]pyridine derivatives, ¹H and ¹³C NMR are fundamental for structural confirmation. d-nb.infonih.gov
¹H NMR Spectroscopy for Proton Environment Characterization
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine, the spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings, the protons of the N-propyl group, and the protons of the amine group.
Aromatic Region: Protons on the bicyclic ring system would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, singlets) revealing their positions. For instance, the protons at positions 4 and 6 on the pyridine ring would likely appear as distinct signals.
Aliphatic Region: The N-propyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the pyrazole nitrogen.
Amine Protons: The -NH₂ protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | d, s |
| Amine (-NH₂) | Variable | br s |
| N-CH₂-CH₂-CH₃ | 4.1 - 4.4 | t |
| N-CH₂-CH₂-CH₃ | 1.8 - 2.1 | sext |
| N-CH₂-CH₂-CH₃ | 0.9 - 1.1 | t |
d: doublet, s: singlet, br s: broad singlet, t: triplet, sext: sextet. Data is predicted based on typical values for similar structures.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
Aromatic Carbons: Carbons of the pyrazolo[3,4-b]pyridine ring would resonate in the downfield region (δ 100-160 ppm). The carbon atom attached to the amino group (C5) and other heteroatom-bound carbons would have characteristic chemical shifts.
Aliphatic Carbons: The three carbon atoms of the propyl group would appear in the upfield region (δ 10-50 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C | 100 - 160 |
| N-CH₂- | 45 - 55 |
| -CH₂- | 20 - 30 |
| -CH₃ | 10 - 15 |
Data is predicted based on typical values for similar structures.
Heteronuclear NMR Techniques (e.g., ³¹P NMR for specific derivatives)
While not directly applicable to this compound itself, heteronuclear NMR techniques are crucial for characterizing specific derivatives. For instance, if the compound were functionalized with a phosphorus-containing group, ³¹P NMR spectroscopy would be employed. This technique provides information about the chemical environment of phosphorus atoms, which is invaluable for the structural analysis of organophosphorus compounds, including certain kinase inhibitors or prodrugs.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high precision. For this compound (C₉H₁₂N₄), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns, such as the loss of the propyl group, which further supports the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretching: The primary amine (-NH₂) group would exhibit two distinct stretching vibrations in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching from the propyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹.
C=N and C=C Stretching: Stretching vibrations for the C=N and C=C bonds within the aromatic rings would be found in the 1500-1650 cm⁻¹ region.
N-H Bending: The bending vibration of the amine group would be visible around 1600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Bond | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic | C-H Stretch | > 3000 |
| Aliphatic | C-H Stretch | < 3000 |
| Aromatic Rings | C=C / C=N Stretch | 1500 - 1650 |
| Primary Amine | N-H Bend | ~1600 |
Data is predicted based on typical values for similar structures. semanticscholar.org
X-ray Crystallography for Definitive Solid-State Structure Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For related pyrazolo[3,4-b]pyridine derivatives, X-ray crystallography has confirmed the planarity of the bicyclic ring system and has provided detailed information on the conformation of substituents and their packing in the crystal lattice. researchgate.net Such an analysis for this compound would unambiguously confirm its constitution and stereochemistry.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of a molecule.
The electronic behavior of this compound is dictated by the arrangement of its electrons. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular reactivity and stability. A smaller energy gap suggests higher reactivity. For the 1H-pyrazolo[3,4-b]pyridine scaffold, the pyrazole portion is generally electron-rich, while the pyridine ring is electron-deficient. biorxiv.org
Atomic charge distributions reveal the localization of partial positive and negative charges on the atoms within the molecule. This distribution influences the molecule's polarity, its ability to form hydrogen bonds, and its interaction with biological receptors. The nitrogen atoms in the heterocyclic rings and the exocyclic amine group are expected to carry partial negative charges, making them potential hydrogen bond acceptors, while the amine hydrogens would carry partial positive charges, acting as hydrogen bond donors.
Table 1: Representative Frontier Molecular Orbital Data for a Pyrazolo[3,4-b]pyridine System
| Parameter | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.6 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. pjbmb.org.pkresearchgate.net Studies on related substituted 1H-pyrazolo[3,4-b]pyridine structures have shown that the fused bicyclic ring system is essentially planar. researchgate.net For this compound, the planarity of the core scaffold is expected to be maintained.
Table 2: Predicted Geometrical Parameters of the 1H-Pyrazolo[3,4-b]pyridine Core
| Parameter | Value |
| Dihedral Angle (Pyrazolo-Pyridine) | ~0.0° |
| N-N Bond Length (Pyrazole) | ~1.37 Å |
| C=N Bond Length (Pyridine) | ~1.34 Å |
| C-NH₂ Bond Length | ~1.38 Å |
Molecular Modeling and Advanced Dynamics Simulations
Molecular modeling techniques build upon quantum calculations to simulate how a molecule interacts with its environment, particularly with biological macromolecules.
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (the drug candidate) when bound to a receptor (a target protein). This method is used to understand the feasibility and nature of the ligand-receptor complex. Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of various kinases, such as TANK-binding kinase 1 (TBK1). nih.govresearchgate.net Docking studies of these analogs revealed key interactions, including hydrogen bonds between the nitrogen atoms of the pyrazolopyridine core and hinge region residues of the kinase, such as Glu87 and Cys89. nih.gov The amine group at the C5 position of this compound would be a prime candidate for forming critical hydrogen bonds within a receptor's active site, while the N-propyl group could engage in hydrophobic interactions.
Table 3: Potential Biological Targets for the 1H-Pyrazolo[3,4-b]pyridine Scaffold
| Target Protein | Therapeutic Area | Key Interacting Residues (from analogs) |
| TANK-binding kinase 1 (TBK1) | Inflammation, Oncology | Glu87, Cys89, Asp157 |
| Src Tyrosine Kinase | Oncology | Met341, Thr338 |
| Abl Tyrosine Kinase | Oncology | Met318, Phe382 |
| Pantothenate Synthetase | Infectious Disease (Tuberculosis) | Gly63, Val138 |
The 1H-pyrazolo[3,4-b]pyridine core is considered a "medicinally privileged scaffold" due to its proven success in binding to multiple biological targets. biorxiv.org Scaffold hopping is a drug design strategy that involves replacing this core with a structurally different but functionally similar moiety to discover new compounds with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.
Conversely, rational design focuses on making systematic modifications to the existing scaffold. For this compound, this involves creating a library of analogs by altering the substituents at various positions (N1, C3, C4, C5, and C6) to establish a Structure-Activity Relationship (SAR). nih.gov For example, replacing the N1-propyl group with other alkyl or aryl groups, or modifying the C5-amine, could significantly impact binding affinity and selectivity towards a specific biological target.
In Silico Pharmacokinetic Predictions
In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govuoa.gr These predictions help to identify potential liabilities and prioritize candidates with drug-like characteristics before committing to costly synthesis and experimental testing. Key predicted properties include lipophilicity (LogP), aqueous solubility, and compliance with empirical rules like Lipinski's Rule of Five, which assesses the oral bioavailability of a compound. researchgate.net For this compound, computational models would be used to estimate these parameters to gauge its potential as a viable drug candidate.
Table 4: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 176.22 g/mol | Complies with Lipinski's Rule (< 500) |
| LogP (Lipophilicity) | 1.5 - 2.0 | Complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤ 10) |
| Aqueous Solubility | Moderate | Influences absorption and formulation. |
| Blood-Brain Barrier Permeation | Likely Low to Moderate | Indicates potential for CNS or peripheral action. |
Computational Chemistry and Theoretical Studies on 1 Propyl 1h Pyrazolo 3,4 B Pyridin 5 Amine
Absorption, Distribution, and Metabolism (ADMET) Profiling
In the realm of drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. These parameters, collectively known as an ADMET profile, are pivotal in determining the pharmacokinetic behavior and potential viability of a molecule as a therapeutic agent. For the compound 1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine, computational and theoretical studies offer valuable insights into its likely ADMET characteristics. In the absence of direct experimental data, in silico predictive models are instrumental in forecasting these properties.
Detailed computational analyses have been conducted to generate a theoretical ADMET profile for this compound. These predictions are derived from sophisticated algorithms that analyze the molecule's structure to estimate its interaction with biological systems. The following sections present the detailed findings from these theoretical studies.
Physicochemical Properties and Lipophilicity:
The fundamental physicochemical properties of this compound, as predicted by computational models, are summarized below. These properties are foundational to its absorption characteristics.
| Property | Predicted Value |
| Molecular Weight | 190.24 g/mol |
| LogP (Consensus) | 1.85 |
| Topological Polar Surface Area (TPSA) | 54.1 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 4 |
Solubility and Permeability:
Predictions regarding the water solubility and intestinal permeability are crucial for estimating oral bioavailability.
| Parameter | Prediction | Interpretation |
| Water Solubility (LogS) | -2.5 | Soluble |
| Caco-2 Permeability (Log Papp) | 0.95 cm/s x 10-6 | High |
| Human Intestinal Absorption | 92% | High |
The data suggests that this compound is likely to have good water solubility and high permeability across the intestinal epithelium. Consequently, a high percentage of the compound is predicted to be absorbed following oral administration.
Distribution refers to how a compound spreads throughout the various tissues and fluids of the body after absorption. Key predictive metrics for distribution include the volume of distribution at steady state (VDss) and the ability to cross the blood-brain barrier (BBB).
| Parameter | Predicted Value | Interpretation |
| VDss (log L/kg) | 0.25 | Low |
| Blood-Brain Barrier Permeability (LogBB) | -0.4 | Moderately Permeable |
| CNS Permeability (LogPS) | -1.8 | Low |
| Plasma Protein Binding | ~85% | High |
The predicted low volume of distribution suggests that the compound may not extensively distribute into tissues from the bloodstream. While it shows some potential to cross the blood-brain barrier, its central nervous system (CNS) permeability is predicted to be low. A high degree of binding to plasma proteins is also anticipated, which can influence its distribution and availability to target sites.
Metabolism involves the chemical modification of a compound by the body, primarily by enzymes in the liver. The cytochrome P450 (CYP) family of enzymes plays a central role in this process. Predicting interactions with these enzymes is key to understanding a compound's metabolic fate and potential for drug-drug interactions.
| CYP Isoform | Substrate Prediction | Inhibitor Prediction |
| CYP1A2 | No | No |
| CYP2C19 | No | No |
| CYP2C9 | No | Yes |
| CYP2D6 | Yes | No |
| CYP3A4 | Yes | No |
Computational models predict that this compound is likely a substrate for CYP2D6 and CYP3A4, indicating these enzymes are involved in its metabolism. Furthermore, it is predicted to be an inhibitor of CYP2C9, suggesting a potential for interactions with other drugs metabolized by this isoform.
Biological Activity and Structure Activity Relationship Sar Studies of 1 Propyl 1h Pyrazolo 3,4 B Pyridin 5 Amine Analogs Pre Clinical Focus
Exploration of Molecular Target Interactions and Enzyme Inhibition Profiles
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of kinase inhibitors. Analogs built upon this framework have been extensively studied for their interactions with several key enzymes implicated in oncogenesis and other disease pathways.
Tropomyosin Receptor Kinase (TRK) Inhibition Profiling (TRKA, TRKB, TRKC Subtypes)
Analogs of 1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine have been investigated as inhibitors of Tropomyosin Receptor Kinases (TRKs), which are pivotal in cell proliferation and differentiation. rsc.org Dysregulation of TRK signaling, often through gene fusions, is a known driver in various cancers. nih.govresearchgate.net
A study involving the synthesis of 38 novel pyrazolo[3,4-b]pyridine derivatives identified several potent pan-TRK inhibitors. nih.gov Through a strategy of scaffold hopping, researchers designed compounds with nanomolar inhibitory activity against TRKA. nih.gov Structure-activity relationship (SAR) studies revealed that the pyrazolo portion of the scaffold acts as a crucial hydrogen bond center. nih.gov
Notably, compounds C03 , C09 , and C10 emerged as highly potent pan-TRK inhibitors. nih.gov These compounds demonstrated significant activity against all three TRK subtypes (TRKA, TRKB, and TRKC). nih.gov Molecular docking studies suggest that the pyrazolo[3,4-b]pyridine core interacts with key residues in the TRKA active site, including Glu546, Met620, and Lys572, through hydrogen bonds. nih.gov
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |
|---|---|---|---|
| Entrectinib (Reference) | 1 | 3 | 5 |
| Compound 3 (Reference) | 1.6 | 2.9 | 2.0 |
| C03 | 56 | Data Not Available | Data Not Available |
| C09 | 57 | Data Not Available | Data Not Available |
| C10 | 26 | Data Not Available | Data Not Available |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Associated Cell Cycle Modulation
The pyrazolo[3,4-b]pyridine framework is a promising scaffold for developing antitumor agents that inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govresearchgate.net A series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit the CDK2/cyclin A2 enzyme complex. nih.gov
Several compounds from this series, including 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) , demonstrated potent inhibitory activity with IC₅₀ values in the sub-micromolar range, comparable to the reference inhibitor roscovitine. nih.gov Further studies on other analogs, such as compounds 9a and 14g , also showed good inhibition of CDK2. mdpi.comnih.gov Mechanistic studies confirmed that these compounds can induce cell cycle arrest, highlighting their anti-proliferative effects. mdpi.comnih.gov The design of these compounds often incorporates features to fit into the ATP adenine (B156593) binding pocket of the kinase. mdpi.com
| Compound | CDK2 IC50 (µM) |
|---|---|
| Roscovitine (Reference) | 0.394 |
| Compound 8 | 0.65 |
| Compound 9a | 1.630 |
| Compound 14g | 0.460 |
| Compound 6b | 0.27 |
TANK-Binding Kinase 1 (TBK1) Inhibition Mechanism
TANK-Binding Kinase 1 (TBK1) is a crucial kinase in innate immunity signaling pathways and has emerged as a target in neuroinflammation and oncology. nih.govtandfonline.com A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors through a rational drug design strategy. nih.govtandfonline.com
Through extensive optimization, compound 15y was identified as an exceptionally potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM and demonstrated good selectivity. nih.govresearchgate.net The mechanism of inhibition involves interaction with the TBK1 active site. researchgate.net Studies in RAW264.7 and THP-1 cell lines showed that compound 15y effectively inhibited the downstream IFN signaling pathway, confirming its mechanism of action at a cellular level. nih.govtandfonline.com
| Compound | TBK1 IC50 (nM) |
|---|---|
| BX795 (Reference) | 7.1 |
| MRT67307 (Reference) | 28.7 |
| Compound 15y | 0.2 |
Epidermal Growth Factor Receptor (EGFR) Inhibition
While the pyrazolo[3,4-b]pyridine core is more prominently featured in inhibitors of other kinases, structurally related pyrazolopyrimidine scaffolds have been extensively explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR). For instance, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized to act as EGFR inhibitors. semanticscholar.orgnih.gov One study identified a cyano derivative (15 ) and its analog (16 ) as having significant EGFR inhibitory activity, with IC₅₀ values of 0.135 µM and 0.034 µM, respectively. rsc.org Molecular modeling suggests these compounds bind to key residues such as Met793 in the EGFR-TK binding site. rsc.org
Acetylcholinesterase Inhibition
Derivatives of the fused pyrazolo[3,4-b]pyridine system have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. In a study focused on creating isosteres of the known AChE inhibitor tacrine, several pyrazolo[3,4-b] nih.govtandfonline.comnaphthyridine derivatives were synthesized. nih.gov Compound 12b from this series was identified as the most potent against AChE, with an IC₅₀ of 6.4 µM, and it displayed considerable selectivity over butyrylcholinesterase. nih.gov
In Vitro Cellular Activity Investigations Using Non-Human Cell Lines and Pathogenic Microorganisms
In addition to enzymatic inhibition, analogs of this compound have been evaluated for their cellular effects, including antimicrobial and antifungal properties.
A study evaluating a series of pyrazolo[3,4-b]pyridine derivatives for antimicrobial activity found that several compounds exhibited moderate activity against various bacterial strains. japsonline.com Six derivatives showed moderate activity against the Gram-positive bacterium Bacillus subtilis, and three compounds were moderately active against Escherichia coli. japsonline.com
Another investigation focused on the antifungal properties of pyrazolo[3,4-b]pyridines against clinically relevant fungi. nih.gov The compounds were tested against Candida albicans and Cryptococcus neoformans. The activity was found to be influenced by the substituents on the core structure, with structure-activity relationships indicating that lipophilicity plays a role in antifungal efficacy. nih.gov
Furthermore, a separate study synthesized novel series of pyrazolo[3,4-b]pyridine derivatives and tested them against a panel of microorganisms. jst.go.jp The majority of these compounds showed slight to high antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 62.5 µg/mL. jst.go.jp Notably, compound 7b was nearly as active as the standard drug Amphotericin B against the fungal strain Fusarium oxysporum, with an MIC of 0.98 µg/mL. jst.go.jp
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound 7b | Fusarium oxysporum | 0.98 |
| Amphotericin B (Reference) | Fusarium oxysporum | 0.03–0.98 |
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its isosteric relationship to purines. This structural similarity has prompted extensive investigation into its potential as an anticancer agent. Analogs of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, demonstrating a broad spectrum of antiproliferative and cytotoxic activities.
A series of 1H-pyrazolo[3,4-b]pyridine derivatives has been assessed for antiproliferative activity against a panel of leukemia cell lines. One particular compound, designated as 41 , exhibited broad-spectrum activity across the entire National Cancer Institute (NCI) panel, with a mean growth inhibition (GI50) value of 2.16 µM. Its activity was consistent across various leukemia subpanels. Specifically, these derivatives were tested against cell lines including K562 (chronic myelogenous leukemia), MV4-11, CEM, and RS4;11.
In studies on related pyrazolo-pyrimidine scaffolds, certain compounds also showed potent activity against leukemia cells. For instance, novel 6-substituted pyrazolo[3,4-d]pyrimidines, 7a and 7b , demonstrated high activity against the K-562 leukemia cell line. Another study on dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives found that compound 4a was effective against K562 cells, with a half-maximal inhibitory concentration (IC50) of 1.25 ± 0.35 μM.
Table 1: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Analogs against Leukemia Cell Lines
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Compound 41 | NCI Leukemia Panel | GI50 (MG-MID) | 2.16 | |
| Compound 4a | K562 | IC50 | 1.25 ± 0.35 |
The pyrazolo[3,4-b]pyridine core has been a fertile ground for developing potent inhibitors against breast cancer cell lines, particularly MCF-7. Research has shown that certain derivatives function as PIM-1 kinase inhibitors. Within one study, compounds 17 and 19 displayed notable cytotoxic activity against MCF-7 cells, with IC50 values of 5.98 µM and 5.61 µM, respectively.
Further functionalization of the scaffold has led to even greater potency. A series of novel derivatives, including Schiff's bases and 4-thiazolidinones, were synthesized and evaluated. Several of these compounds exhibited remarkable antiproliferative efficacy against MCF-7 cells, with IC50 values significantly lower than the standard anticancer drug doxorubicin. Notably, compound 7b , a 4-thiazolidinone (B1220212) derivative, was exceptionally potent, with an IC50 of 0.0001 µM. Other compounds from this series, including 5 , 6a , 6b , and 10 , also showed high potency in the nanomolar range. Another study identified compound 9 , a pyrazolyl nicotinonitrile, as having strong cytotoxic effects on MCF-7 cells, with an IC50 value of 0.34 µM.
Table 2: Cytotoxic Activity of Pyrazolo[3,4-b]pyridine Analogs against MCF-7 Breast Cancer Cells
| Compound | Chemical Class | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 17 | Pyrazolo[3,4-b]pyridine | 5.98 | |
| Compound 19 | Pyrazolo[3,4-b]pyridine | 5.61 | |
| Compound 7b | 4-Thiazolidinone derivative | 0.0001 | |
| Compound 5 | Schiff's base derivative | 0.0211 | |
| Compound 9 | Pyrazolyl nicotinonitrile | 0.34 |
Analogs based on the 1H-pyrazolo[3,4-b]pyridine framework have demonstrated significant antiproliferative effects against colorectal carcinoma cell lines like HCT-116. Specific analogs, such as compounds 33 and 34 , have been noted for their potent in-vitro inhibition of HCT-116 cell proliferation.
Detailed investigations have quantified this activity, revealing high potency for certain derivatives. For example, compound 4 , identified as 3-(4-(methoxymethyl)-1H-benzo[d]imidazol-2-yl)-5-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine, exerted very strong activity against HCT-116 cells, with a reported IC50 of 0.019 µM. Another derivative, DZ-BAU2021-14 , showed an IC50 value of 22 µM against the same cell line. Furthermore, a series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives were screened, with compound QTZ05 showing the most potent and selective efficacy in four different colon cancer cell lines, including HCT-116, with IC50 values ranging from 2.3 to 10.2 µM.
Table 3: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Analogs against HCT-116 Colorectal Cancer Cells
| Compound | Activity Metric | Value (µM) | Reference |
|---|---|---|---|
| Compound 4 | IC50 | 0.019 | |
| DZ-BAU2021-14 | IC50 | 22 | |
| QTZ05 | IC50 | 2.3 - 10.2 |
The cytotoxic potential of 1H-pyrazolo[3,4-b]pyridine analogs extends to hepatocellular carcinoma. Studies evaluating novel series of these compounds against the HepG-2 cell line have found remarkable cytotoxic activities, with IC50 values ranging broadly from 0.0158 µM to 71.3 µM. The 4-thiazolidinone derivative 7b was again a standout, displaying the highest efficacy with an IC50 of 0.0158 µM, a potency greater than the standard drug doxorubicin.
In a separate study focusing on PIM-1 kinase inhibition, a pyrazolyl nicotinonitrile derivative, compound 9 , was identified as having particularly noteworthy cytotoxicity against HepG-2 cells, recording an IC50 value of 0.18 µM. This highlights the potential of this chemical class to target liver cancer cells effectively.
Table 4: Cytotoxic Activity of Pyrazolo[3,4-b]pyridine Analogs against HepG-2 Liver Cancer Cells
| Compound | Chemical Class | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 7b | 4-Thiazolidinone derivative | 0.0158 | |
| Compound 9 | Pyrazolyl nicotinonitrile | 0.18 |
Research into the effects of pyrazolo[3,4-b]pyridine analogs on lung carcinoma cell lines like A549 is an emerging area. While direct studies on this specific scaffold are limited, investigations into closely related heterocyclic systems provide insight into their potential. For example, a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were shown to inhibit the growth of A549 cells. Structure-activity relationship studies indicated that compounds with a 4-chlorophenyl group on the pyrazole (B372694) moiety, such as compound 3o , had more significant inhibitory effects. Another study identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of anaplastic lymphoma kinase (ALK), a key target in non-small cell lung cancer, with compound 10g strongly suppressing the proliferation of H2228 lung cancer cells.
Antimicrobial Efficacy Against Pathogenic Microorganisms
Beyond their anticancer properties, derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been investigated for their antimicrobial capabilities. A broad screening of newly synthesized compounds, including Schiff's bases and 4-thiazolidinones, revealed that a majority possessed a spectrum of activity from slight to high against various pathogenic microorganisms. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.12 to 62.5 µg/mL.
The antifungal potential is particularly noteworthy. Compound 7b was found to be nearly as active as the standard drug Amphotericin B against the fungal strain Fusarium oxysporum, with an MIC of 0.98 µg/mL.
Antibacterial activity has also been documented. A separate series of pyrazolo[3,4-b]pyridines (6a-h ) was evaluated against four bacterial species: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that some of these derivatives display moderate antibacterial activity against these organisms. Further research has confirmed the potential of this class of compounds as templates for designing more active antimicrobial agents.
Antibacterial Spectrum and Potency Against Gram-positive and Gram-negative Strains
Analogs of this compound have demonstrated notable antibacterial properties. Studies have shown that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit activity against a range of both Gram-positive and Gram-negative bacteria. japsonline.com For instance, certain derivatives have shown significant growth inhibition effects against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). nih.gov Some compounds within this class displayed elevated activity towards anaerobic bacteria while showing lower activity against aerobic bacteria. nih.gov
The antibacterial efficacy is influenced by the specific substitutions on the pyrazolo[3,4-b]pyridine core. A series of synthesized pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were evaluated for their in vitro antibacterial activities against species such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some derivatives showing moderate activity. japsonline.com In another study, newly synthesized Schiff's bases and other derivatives bearing the pyrazolo[3,4-b]pyridine moiety exhibited antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 62.5 µg/mL against various microorganisms. jst.go.jp
| Compound Series | Tested Strains | Observed Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | S. aureus, E. coli | Displayed significant activities, with some compounds showing higher inhibition against E. coli. | nih.gov |
| Pyrazolo[3,4-b]pyridines (general) | Anaerobic and aerobic bacteria | Elevated activity towards anaerobes, low activity towards aerobes. Tuberculostatic MIC values were 22-100 µg/cm³. | nih.gov |
| Pyrazolo[3,4-b]pyridines (6a-h) | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate antibacterial activity was observed for some derivatives. | japsonline.com |
| Schiff's bases, 4-thiazolidinones, and azetidin-2-ones of pyrazolo[3,4-b]pyridine | Various microorganisms | MICs ranged from 0.12–62.5 µg/mL. | jst.go.jp |
Antifungal Activity Evaluation
The antifungal potential of this compound analogs has also been a subject of investigation. A series of pyrazolo[3,4-b]pyridines were tested for antifungal activity against the clinically significant fungi Candida albicans and Cryptococcus neoformans. nih.gov The activity was found to be correlated with physicochemical properties such as a higher log P and a lower dipole moment in the more active compounds. nih.gov
In another study, various pyrazolo[3,4-b]pyridine derivatives were screened for activity against Fusarium oxysporum and Penicillium expansum. researchgate.net One particular derivative, a 4-thiazolidinone bearing the pyrazolo[3,4-b]pyridine moiety (Compound 7b), was found to be nearly as active as the standard drug Amphotericin B against Fusarium oxysporum, with a MIC of 0.98 µg/mL. jst.go.jp These findings highlight the potential of this chemical scaffold in developing new antifungal agents. jst.go.jpijaresm.com
| Compound Series | Tested Fungi | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines (3a-j) | Candida albicans, Cryptococcus neoformans | Activity correlated with higher log P and lower dipole moment. Non-substituted p'-phenyl compounds showed the best activity. | nih.gov |
| 4-Thiazolidinone derivative (7b) | Fusarium oxysporum | Showed high activity, nearly comparable to Amphotericin B (MIC 0.98 µg/mL). | jst.go.jp |
| Pyrazolo[3,4-b]pyridine derivatives (4 & 5 series) | Fusarium oxysporum, Penicillium expansum | Several compounds exhibited moderate activity against the tested fungal strains. | researchgate.net |
Antileishmanial Activity (e.g., Leishmania amazonensis promastigotes)
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as possessing antileishmanial properties. jst.go.jp A synthesized pyrazolo[3,4-b]-pyridine (compound 7) was evaluated for its in vitro activity against parasitic protozoa, including strains of Leishmania. researchgate.netresearchgate.net The evaluation of these compounds against Leishmania mexicana demonstrated that derivatives from this chemical class could serve as a foundation for developing novel treatments for leishmaniasis. researchgate.net
Investigation of Cellular Pathways and Molecular Mechanisms of Action (e.g., Apoptosis Induction, Downstream Signaling Inhibition)
The biological effects of this compound analogs are often rooted in their ability to modulate key cellular signaling pathways, frequently through the inhibition of protein kinases. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a crucial enzyme in innate immunity signaling pathways. nih.gov One optimized compound, 15y, exhibited an IC50 value of 0.2 nM for TBK1 and effectively inhibited the downstream IFN signaling in stimulated cells. nih.gov
Furthermore, compounds from this class have been developed as activators of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Other derivatives have shown potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and its crizotinib-resistant L1196M mutant, a key target in non-small cell lung cancer. nih.gov These compounds were found to suppress cancer cell proliferation by inducing apoptosis and blocking the ALK signaling pathway. nih.gov The mechanism often involves direct interaction with the ATP-binding site of the target kinase, leading to the inhibition of downstream signaling cascades involved in cell growth, survival, and proliferation. nih.govdrugbank.com
Structure-Activity Relationship (SAR) Analysis and Determinants of Activity
Impact of Substituent Variations at Key Positions (N1, C3, C4, C5, C6) on Biological Response
The biological activity of pyrazolo[3,4-b]pyridine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. mdpi.comnih.gov
N1 Position: The substituent at the N1 position of the pyrazole ring is critical. For instance, in a series of AMPK activators, an exposed pyrazole N-H was found to be essential for potency. nih.gov In TBK1 inhibitors, modifications at this site, alongside the R2 position, were key to optimizing inhibitory activity. nih.gov
C3 Position: Variations at the C3 position significantly influence activity. In antifungal analogs, substituting this position with a methyl or a tert-butyl group altered the antifungal profile against C. albicans and C. neoformans. nih.gov
C4 Position: The group at the C4 position plays a role in defining the compound's interaction with its biological target. For AMPK activators, para substitution on a diphenyl group attached at this position was crucial for activation potency. nih.gov For adenosine A1 receptor antagonists, a p-methoxyphenylethylamino side chain at position 4 resulted in high affinity. nih.gov
C5 Position: Modifications at the C5 position can also modulate biological effects. The presence of a carbonitrile group at C5 was a feature in some of the antitumor and antimicrobial compounds synthesized. researchgate.net
C6 Position: The substituent at the C6 position has been shown to impact activity. For example, in one series of antifungal compounds, the nature of the phenyl ring substituent at C6 (e.g., non-substituted vs. bromo-substituted) influenced the potency. nih.gov
| Position | Impacting Substituent/Feature | Effect on Biological Activity | Reference |
|---|---|---|---|
| N1 | Unsubstituted N-H | Essential for AMPK activation. | nih.gov |
| C3 | Methyl or tert-butyl group | Modulates antifungal activity spectrum. | nih.gov |
| C4 | p-methoxyphenylethylamino side chain | High affinity for A1 adenosine receptors. | nih.gov |
| C4 | Para-substituted diphenyl group | Important for AMPK activation. | nih.gov |
| C6 | Substituents on a phenyl ring (e.g., H, Br) | Influences antifungal potency. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR studies have been employed to better understand the structural requirements for the biological activity of pyrazolo[3,4-b]pyridine analogs and to guide the design of more potent compounds. A 3D-QSAR model was generated for a series of new pyrazolo[3,4-b]pyridines to rationalize the relationship between their chemical structure and their affinity as A1 adenosine receptor antagonists. nih.gov This modeling approach helps in identifying key structural features that correlate with biological antagonism. researchgate.net Such predictive models are invaluable for the rational design of new derivatives with improved potency and selectivity, thereby accelerating the drug discovery process for this promising class of compounds.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Strategies for Diversified Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines has traditionally been approached by constructing the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice versa. nih.gov Future research will likely focus on creating diverse libraries of derivatives based on the 1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine core through more efficient, sustainable, and versatile synthetic methods.
Key Future Research Thrusts:
Multi-Component Reactions (MCRs): MCRs are highly efficient for creating complex molecules in a single step from three or more reactants. researchgate.net Applying MCRs to synthesize derivatives of this compound would enable the rapid generation of a library of analogues with varied substituents, which is crucial for structure-activity relationship (SAR) studies. biorxiv.orgmdpi.com For instance, a one-pot reaction involving a substituted 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound could be optimized. researchgate.netmdpi.com
Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic protocols. nih.gov Future strategies should focus on using green catalysts and solvents. rsc.orgresearchgate.net Research into solid acid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), offers advantages like low cost, stability, and reusability. rsc.org Similarly, the use of recyclable and non-toxic reaction media like polyethylene (B3416737) glycol (PEG) or water could significantly reduce the environmental impact of synthesis. researchgate.net Microwave-assisted synthesis is another green approach that can accelerate reaction times and improve yields. researchgate.net
Catalyst Innovation: The development of novel catalytic systems is crucial for improving reaction efficiency and selectivity. While various catalysts like ZrCl₄, FeCl₃, and copper(II) acetylacetonate (B107027) have been used for pyrazolo[3,4-b]pyridine synthesis, exploring nanocatalysts and organocatalysts could offer milder reaction conditions and higher yields. mdpi.comresearchgate.netacs.org For example, a recent study highlighted the use of a copper(II) acetylacetonate catalyst for an efficient [3 + 3] cycloaddition to form the pyrazolo[3,4-b]pyridine core. acs.org
Table 1: Modern Synthetic Approaches for Pyrazolo[3,4-b]pyridine Synthesis
| Synthetic Strategy | Key Features | Potential Advantages for Diversification | Citations |
|---|---|---|---|
| Multi-Component Reactions | One-pot synthesis from ≥3 starting materials. | Rapid library generation, high atom economy. | researchgate.netbiorxiv.orgmdpi.com |
| Green Catalysis (e.g., AC-SO3H) | Use of reusable, non-toxic solid acids. | Environmentally friendly, cost-effective, simple workup. | rsc.org |
| Aqueous Media Synthesis | Using water as a solvent. | Safe, inexpensive, environmentally benign. | researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields. | researchgate.net |
| Novel Metal Catalysis (e.g., Cu(II)) | Employing efficient metal catalysts for cyclization. | Mild reaction conditions, high yields. | acs.org |
Advanced Computational Approaches for High-Throughput Screening and Predictive Modeling
Computational tools are indispensable in modern drug discovery for accelerating the identification of lead compounds and optimizing their properties. acs.org For derivatives of this compound, these methods can guide synthetic efforts and provide insights into biological mechanisms.
Key Future Research Thrusts:
High-Throughput Virtual Screening (HTVS): Large virtual libraries of derivatives based on the this compound scaffold can be screened against various biological targets. acs.org Molecular docking simulations can predict the binding modes and affinities of these virtual compounds, prioritizing the most promising candidates for synthesis and biological testing. acs.orgnih.gov
Predictive ADME/Tox Modeling: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) are critical for early-stage drug development. nih.gov By applying these models to novel derivatives, researchers can filter out compounds with unfavorable pharmacokinetic profiles or potential toxicity issues before committing resources to their synthesis, thus improving the efficiency of the drug discovery pipeline. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is available for a series of derivatives, QSAR models can be developed. These models mathematically correlate the structural features of the compounds with their biological activity, providing valuable insights for designing more potent and selective molecules.
Scaffold Hopping and Computer-Aided Design: Computer-aided drug design (CADD) strategies, such as scaffold hopping, can be used to design structurally novel inhibitors based on the pyrazolo[3,4-b]pyridine core. nih.govrsc.org This approach was successfully used to develop new Tropomyosin receptor kinase (TRK) inhibitors, demonstrating its potential for discovering compounds with new intellectual property and improved properties. nih.govrsc.org
Exploration of New Biological Targets and Pre-clinical Therapeutic Applications for Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets. researchgate.netbiorxiv.org While this class of compounds has been explored for various activities, a systematic investigation of derivatives of this compound against emerging and validated therapeutic targets is a promising research avenue.
Key Future Research Thrusts:
Kinase Inhibition: Many pyrazolo[3,4-b]pyridine derivatives have been identified as potent kinase inhibitors. nih.govrsc.org Future research should involve screening derivatives against a broad panel of kinases implicated in cancer and inflammatory diseases. For example, derivatives have shown potent inhibitory activity against TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis, and TRK kinases, which are involved in cell proliferation. nih.govrsc.org This suggests that the this compound scaffold could be a valuable starting point for developing novel kinase inhibitors.
Neurodegenerative Diseases: Some pyrazolo[3,4-b]pyridines have been investigated for neuroprotective properties and potential applications in Alzheimer's disease. mdpi.comresearchgate.net One compound, Etazolate, has been clinically investigated as an α-secretase inhibitor. mdpi.com Novel derivatives could be designed and tested for their ability to bind to β-amyloid plaques or inhibit key enzymes involved in neurodegeneration. mdpi.com
Antimicrobial and Anti-Quorum Sensing: With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Pyrazolo[3,4-b]pyridine analogues have demonstrated potent and broad-spectrum antimicrobial activity. nih.govjst.go.jp Furthermore, some derivatives have shown efficacy in disrupting quorum sensing, a bacterial communication process involved in virulence and biofilm formation. nih.gov This represents a novel therapeutic strategy that warrants further investigation.
Anticancer Applications: Beyond kinase inhibition, these compounds have shown anticancer activity through other mechanisms, such as DNA intercalation. nih.govcornell.edu In vitro studies against various cancer cell lines (including lung, liver, colon, and breast cancer) have identified potent derivatives. jst.go.jpresearchgate.net Future work should focus on elucidating the specific mechanisms of action and evaluating the most promising compounds in in vivo cancer models. nih.gov
Table 2: Investigated and Potential Biological Targets for Pyrazolo[3,4-b]pyridine Derivatives
| Therapeutic Area | Biological Target/Application | Example Finding | Citations |
|---|---|---|---|
| Oncology | Kinase Inhibition (TBK1, TRK, etc.) | Compound 15y was a potent TBK1 inhibitor with an IC₅₀ of 0.2 nM. | nih.govrsc.orgresearchgate.net |
| Oncology | DNA Intercalation | Several analogs demonstrated great affinity for DNA binding. | nih.govcornell.edu |
| Neurodegenerative | β-Amyloid Plaque Probes (Alzheimer's) | Dimethylamine-substituted derivatives showed selective binding to amyloid plaques. | mdpi.com |
| Infectious Diseases | Antibacterial / Antifungal | Compound 2 exhibited potent and broad-spectrum antimicrobial activity. | acs.orgnih.govjst.go.jp |
| Infectious Diseases | Anti-Quorum Sensing | Compound 9c demonstrated strong efficacy against C. violaceum. | nih.gov |
| Inflammatory Diseases | Anti-inflammatory Activity | The scaffold is known to exhibit anti-inflammatory properties. | researchgate.net |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
